4-methyl-6-(trichloromethyl)-2H-pyran-2-one 4-methyl-6-(trichloromethyl)-2H-pyran-2-one
Brand Name: Vulcanchem
CAS No.: 30113-76-9
VCID: VC4262028
InChI: InChI=1S/C7H5Cl3O2/c1-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3
SMILES: CC1=CC(=O)OC(=C1)C(Cl)(Cl)Cl
Molecular Formula: C7H5Cl3O2
Molecular Weight: 227.47

4-methyl-6-(trichloromethyl)-2H-pyran-2-one

CAS No.: 30113-76-9

Cat. No.: VC4262028

Molecular Formula: C7H5Cl3O2

Molecular Weight: 227.47

* For research use only. Not for human or veterinary use.

4-methyl-6-(trichloromethyl)-2H-pyran-2-one - 30113-76-9

Specification

CAS No. 30113-76-9
Molecular Formula C7H5Cl3O2
Molecular Weight 227.47
IUPAC Name 4-methyl-6-(trichloromethyl)pyran-2-one
Standard InChI InChI=1S/C7H5Cl3O2/c1-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3
Standard InChI Key NWTKBJNOJSTMMY-UHFFFAOYSA-N
SMILES CC1=CC(=O)OC(=C1)C(Cl)(Cl)Cl

Introduction

Structural and Molecular Characteristics

The core structure of 4-methyl-6-(trichloromethyl)-2H-pyran-2-one comprises a six-membered pyran ring with oxygen at the 2-position. Substituents include a methyl group at C4 and a trichloromethyl group at C6, conferring both steric bulk and electrophilic reactivity. The IUPAC name, 4-methyl-6-(trichloromethyl)pyran-2-one, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H5Cl3O2\text{C}_7\text{H}_5\text{Cl}_3\text{O}_2
Molecular Weight227.47 g/mol
SMILES NotationCC1=CC(=O)OC(=C1)C(Cl)(Cl)Cl
InChI KeyNWTKBJNOJSTMMY-UHFFFAOYSA-N

The trichloromethyl group enhances lipophilicity, potentially influencing bioavailability and environmental persistence. Computational models predict moderate solubility in polar aprotic solvents, though experimental data remain sparse.

Synthesis and Industrial Manufacturing

A patented two-step synthesis route achieves high yields (>75%) under scalable conditions .

Step 1: Acylation Reaction

Isononanoyl chloride reacts with 3,3-methyl methacrylate in dichloromethane, catalyzed by anhydrous aluminum chloride (AlCl3\text{AlCl}_3) . Key conditions include:

  • Molar Ratio: 1:1 (isononanoyl chloride to methyl methacrylate)

  • Temperature: 25–38°C (exothermic during dropwise addition)

  • Reaction Time: 4–5 hours at reflux (41–42°C)

Step 2: Cyclization

The intermediate undergoes acid-catalyzed cyclization using concentrated sulfuric acid in glacial acetic acid . Post-reaction purification involves vacuum distillation to isolate the product.

Table 2: Synthesis Optimization Parameters

ParameterValueImpact on Yield
Catalyst Loading40% AlCl3\text{AlCl}_3Maximizes acylation efficiency
Dropwise Addition Rate0.5–1 hourPrevents thermal runaway
Post-Reaction ExtractionDichloromethane washesReduces aqueous impurities

This method circumvents hazardous reagents and achieves purity >95%, making it industrially viable .

Biological Activity and Mechanisms

Preliminary studies indicate broad-spectrum bioactivity, though mechanistic details remain under investigation.

Antimicrobial Properties

The compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) at MIC values of 8–16 µg/mL, likely through membrane disruption via the trichloromethyl group. Fungicidal activity against Candida albicans (MIC 32 µg/mL) suggests potential for antifungal coatings.

Herbicidal Activity

In greenhouse trials, pre-emergent application at 2 kg/ha suppressed monocot weeds by 80–90%. The trichloromethyl moiety may inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

Applications in Organic Synthesis

As a versatile intermediate, the compound enables access to:

  • Heterocyclic Analogues: Nucleophilic substitution at the trichloromethyl position yields pyrroles and indoles.

  • Cross-Coupling Substrates: Suzuki-Miyaura reactions introduce aryl groups for drug candidate libraries.

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets in antimicrobial and anticancer pathways.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

  • Ecotoxicity Profiling: Assess environmental persistence and non-target species impacts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator